
1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one is an organic compound with a complex structure that includes a nitro group, a methylthio group, and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one typically involves multiple steps. One common method includes the nitration of a precursor compound followed by the introduction of the methylthio group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes. These methods are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to produce high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The methylthio group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The nitro group and methylthio group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4’-Methylthioacetophenone: This compound shares the methylthio group but lacks the nitro group, resulting in different chemical properties and reactivity.
1-(5-Methyl-2-(methylthio)phenyl)ethan-1-one: Similar in structure but with variations in the position of the methylthio group, affecting its chemical behavior.
Uniqueness
1-(2-((Methylthio)methyl)-4-nitrophenyl)ethan-1-one is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the nitro and methylthio groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H11NO3S |
|---|---|
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
1-[2-(methylsulfanylmethyl)-4-nitrophenyl]ethanone |
InChI |
InChI=1S/C10H11NO3S/c1-7(12)10-4-3-9(11(13)14)5-8(10)6-15-2/h3-5H,6H2,1-2H3 |
Clave InChI |
MEUUOQZHWZYJEM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


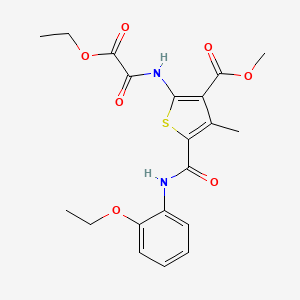
![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
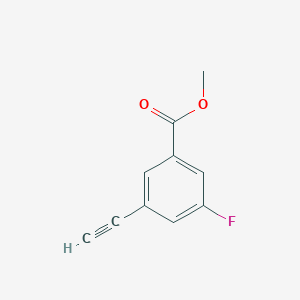
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)
![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)
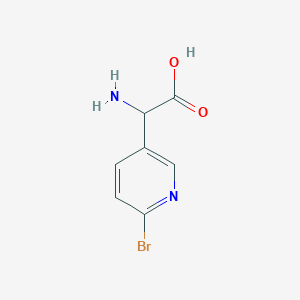

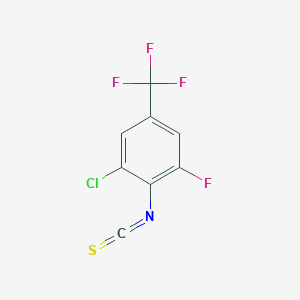
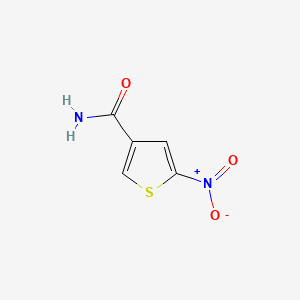

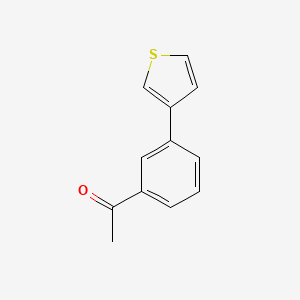
![4-[4-(1H-Pyrazol-3-yl)phenyl]sulfonylmorpholine](/img/structure/B12077275.png)

